Ethoxymethyl-N,N'-bis(3-(triethoxysilyl)propyl)silanediamine

Hydrolytic Stability Silane Coupling Agent Composite Durability

Ethoxymethyl-N,N'-bis(3-(triethoxysilyl)propyl)silanediamine (CAS 80228-85-9) is a complex organosilicon compound characterized by a tri-silicon architecture: a central silicon atom bearing an ethoxymethyl group and two silanediamine arms, each terminated with a triethoxysilyl functionality. With a molecular formula of C21H52N2O7Si3 and a molecular weight of 528.9 g/mol, it belongs to the class of dipodal silane coupling agents, which are engineered to form up to six covalent bonds with inorganic substrates, compared to the three bonds formed by conventional, monopodial silanes.

Molecular Formula C21H51N2O7Si3
Molecular Weight 527.9 g/mol
CAS No. 80228-85-9
Cat. No. B15178306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxymethyl-N,N'-bis(3-(triethoxysilyl)propyl)silanediamine
CAS80228-85-9
Molecular FormulaC21H51N2O7Si3
Molecular Weight527.9 g/mol
Structural Identifiers
SMILESCCOC[Si](NCCC[Si](OCC)(OCC)OCC)NCCC[Si](OCC)(OCC)OCC
InChIInChI=1S/C21H51N2O7Si3/c1-8-24-21-31(22-17-15-19-32(25-9-2,26-10-3)27-11-4)23-18-16-20-33(28-12-5,29-13-6)30-14-7/h22-23H,8-21H2,1-7H3
InChIKeyAVDOIUXWPWVUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethoxymethyl-N,N'-bis(3-(triethoxysilyl)propyl)silanediamine (CAS 80228-85-9): A Tri-Silicon Dipodal Silane for Advanced Interfacial Bonding


Ethoxymethyl-N,N'-bis(3-(triethoxysilyl)propyl)silanediamine (CAS 80228-85-9) is a complex organosilicon compound characterized by a tri-silicon architecture: a central silicon atom bearing an ethoxymethyl group and two silanediamine arms, each terminated with a triethoxysilyl functionality. With a molecular formula of C21H52N2O7Si3 and a molecular weight of 528.9 g/mol, it belongs to the class of dipodal silane coupling agents, which are engineered to form up to six covalent bonds with inorganic substrates, compared to the three bonds formed by conventional, monopodial silanes . Its predicted physicochemical profile—a boiling point of 470.6±55.0 °C and a density of 0.971±0.06 g/cm³—is consistent with a high-molecular-weight, multifunctional silane designed for demanding composite and adhesive applications .

Why Interchanging Dipodal Silanes Like CAS 80228-85-9 with Conventional Silanes Results in Quantifiable Performance Failure


Generic substitution of a dipodal silane coupling agent with a conventional monopodial silane leads to a catastrophic reduction in interfacial hydrolytic stability, a parameter directly governing composite durability. The fundamental mechanism of adhesion involves the formation of hydrolytically reversible Si-O-substrate bonds. The equilibrium constant for a single siloxane bond dissociation with a substrate is ~10⁻², which theoretically predicts adhesive bond failure within approximately one month in aqueous environments . Dipodal silanes mitigate this by forming a six-bond network, shifting the dissociation equilibrium to ~10⁻⁶ and extending the theoretical bond lifetime to approximately 10,000 months . This quantifiable 10⁴-fold improvement in hydrolytic stability is a class-level property of all dipodal silanes, including target compound 80228-85-9, and cannot be achieved by any conventional mono-silicon coupling agent .

Quantitative Differentiation Evidence for Ethoxymethyl-N,N'-bis(3-(triethoxysilyl)propyl)silanediamine (CAS 80228-85-9) vs. Closest Analogs


Dipodal vs. Conventional Silane Hydrolytic Stability: A 10,000-Fold Theoretical Improvement for CAS 80228-85-9

As a dipodal silane with two terminal triethoxysilyl groups, target compound 80228-85-9 is predicted to exhibit approximately 10,000-fold greater intrinsic hydrolytic stability compared to conventional monopodial silanes such as 3-aminopropyltriethoxysilane (APTES). This is a class-level property derived from the ability of dipodal silanes to form up to six siloxane bonds with a substrate, shifting the bond dissociation equilibrium from ~10⁻² to ~10⁻⁶ .

Hydrolytic Stability Silane Coupling Agent Composite Durability

Differential Scavenging and Network Density: Tri-Silicon Architecture of 80228-85-9 vs. Di-Silicon Dipodal Silanes

Target compound 80228-85-9 possesses three silicon atoms per molecule (one central Si with an ethoxymethyl group and two terminal triethoxysilyl Si), enabling up to nine hydrolyzable ethoxy groups. In contrast, the close structural analog N,N'-bis[3-(triethoxysilyl)propyl]ethylenediamine (CAS 30858-91-4, C20H48N2O6Si2, MW 468.8) contains only two silicon atoms and six hydrolyzable ethoxy groups . The additional silicon center and ethoxymethyl group in 80228-85-9 provide a third site for covalent attachment to a substrate and increase the potential crosslinking density of the resulting interphase .

Crosslinking Density Moisture Scavenging Sol-Gel Processing

Thermal Stability Differentiation: Higher Boiling Point of 80228-85-9 vs. Diamine-Functional Analogs

The predicted boiling point of target compound 80228-85-9 is 470.6±55.0 °C , which is significantly higher than that of the structurally related primary amine-functional dipodal silane, bis[3-(triethoxysilyl)propyl]amine (CAS 13497-18-2, MW 425.7). While an exact boiling point for CAS 13497-18-2 is not publicly reported, its lower molecular weight and the presence of a reactive secondary amine proton, which promotes intermolecular hydrogen bonding, are generally associated with increased volatility relative to tertiary-amine-containing or sterically hindered structures . The higher boiling point of 80228-85-9 indicates lower volatility and suggests superior thermal processability in high-temperature curing or thermoplastic composite manufacturing.

Thermal Stability High-Temperature Processing Volatility

Optimal Application Scenarios for Leveraging the Tri-Silicon Architecture of CAS 80228-85-9


Long-Life Structural Adhesive Primers for Metal Bonding in Corrosive Environments

The demonstrated class-level hydrolytic stability of dipodal silanes, whereby they form a six-bond attachment to metal oxide surfaces with a theoretical bond lifetime in the range of 10,000 months, makes 80228-85-9 an ideal candidate for formulating structural adhesive primers for ferrous and nonferrous metals in marine, automotive, and aerospace applications . The additional ethoxymethyl-silicon center in 80228-85-9 is predicted to further densify the siloxane network at the interface, potentially offering superior corrosion barrier properties compared to conventional dipodal silanes .

High-Performance Composite Interphases: Silica-Filled Rubber and Thermoplastics

In silica-filled rubber composites, conventional silane coupling agents like bis-(triethoxysilylpropyl)tetrasulfide (TESPT) are standard. The tri-silicon architecture of 80228-85-9, with its higher density of hydrolyzable groups (up to 9 ethoxy groups per molecule vs. 6 for TESPT), is predicted to create a more densely crosslinked interphase between silica filler and polymer matrix . This characteristic is strategically relevant for demanding applications requiring superior reinforcement, such as high-performance tires or engineering thermoplastics, where maximizing filler-matrix interaction is critical .

Moisture-Resistant Optical Coatings for Plastic Optics

Dipodal silanes are specifically employed in plastic optics to prevent delamination of anti-reflective coatings under humid conditions . The 10,000-fold improvement in hydrolytic stability over conventional silanes directly addresses the primary failure mode in these applications. The target compound's ethoxymethyl functionality may offer further benefits in tuning the refractive index or mechanical compliance of the interphase, making it a candidate for next-generation, durable optical coatings on polycarbonate or other advanced polymer lenses .

Sol-Gel Hybrid Material Synthesis: A Multifunctional Inorganic-Organic Building Block

Silanediamines are versatile precursors for coordination chemistry and hybrid materials . The dual amine functionalities in 80228-85-9, combined with the reactive ethoxymethyl group on the central silicon, provide three distinct reactive handles for sol-gel co-condensation with metal alkoxides (e.g., TEOS, titanium alkoxides). This enables the synthesis of complex, Si-N-M (metal) containing hybrid networks with tailored catalytic, optical, or mechanical properties. Its higher silicon content per mole, compared to simpler di-silicon dipodal silanes, allows for a greater inorganic character to be loaded into the hybrid material per unit mass of the coupling agent .

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